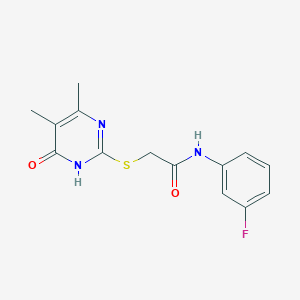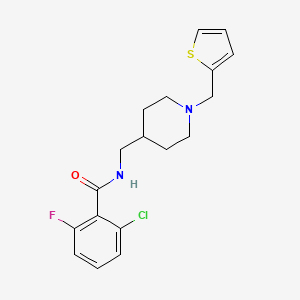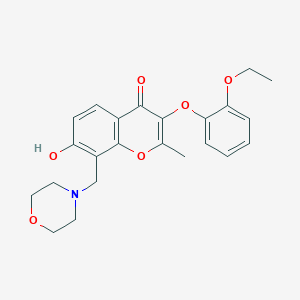
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O6S2 and its molecular weight is 509.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Compounds structurally related to the given chemical have been synthesized through reactions involving uracil derivatives, chloroacetamides, and various other reagents. These syntheses often aim to explore the conformational behaviors and structural analyses of these compounds, utilizing techniques like X-ray analysis, NMR, and IR spectroscopy. Such studies contribute to understanding the molecular frameworks and potential chemical reactivity of complex molecules (Kataev et al., 2021).
Antimicrobial and Antitumor Activity
Research into compounds with sulfonamide groups and heterocyclic cores, similar to the specified compound, has shown promising antimicrobial and antitumor activities. These studies involve the synthesis of novel derivatives followed by evaluation against various bacterial strains and cancer cell lines, indicating the potential of these compounds in developing new therapeutic agents (Nafeesa et al., 2017; Hafez & El-Gazzar, 2017).
Enzyme Inhibition
Several studies on compounds related to "2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide" focus on their role as enzyme inhibitors, particularly targeting enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in nucleotide synthesis and are targets for anticancer and antibacterial drugs. Research findings suggest the potential of these compounds to serve as lead structures for the development of novel inhibitors with therapeutic applications (Gangjee et al., 1996).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is the 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) derivative, which is synthesized from the starting material 3-chloro-4-methylbenzenesulfonyl chloride. The second intermediate is the N-(2,5-dimethoxyphenyl)acetamide derivative, which is synthesized from the starting material 2,5-dimethoxybenzoic acid. These two intermediates are then coupled together using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "3-chloro-4-methylbenzenesulfonyl chloride", "6-oxo-1,6-dihydropyrimidine-2-thiol", "2,5-dimethoxybenzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Synthesis of 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) derivative:", "Step 1: Dissolve 3-chloro-4-methylbenzenesulfonyl chloride (1.0 equiv) and 6-oxo-1,6-dihydropyrimidine-2-thiol (1.1 equiv) in DMF.", "Step 2: Add DIPEA (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with methanol and filter the precipitate.", "Step 4: Wash the precipitate with methanol and dry under vacuum to obtain the 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) derivative.", "Synthesis of N-(2,5-dimethoxyphenyl)acetamide derivative:", "Step 1: Dissolve 2,5-dimethoxybenzoic acid (1.0 equiv) and DCC (1.1 equiv) in DMF.", "Step 2: Add NHS (1.1 equiv) to the reaction mixture and stir at room temperature for 1 hour.", "Step 3: Add DIPEA (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 4: Quench the reaction with acetic acid and filter the precipitate.", "Step 5: Wash the precipitate with ethyl acetate and dry under vacuum to obtain the N-(2,5-dimethoxyphenyl)acetamide derivative.", "Coupling of the two intermediates:", "Step 1: Dissolve the 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) derivative (1.0 equiv) and the N-(2,5-dimethoxyphenyl)acetamide derivative (1.1 equiv) in DMF.", "Step 2: Add DCC (1.1 equiv) and NHS (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with sodium bicarbonate and filter the precipitate.", "Step 4: Wash the precipitate with ethyl acetate and dry under vacuum to obtain the final product, 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide." ] } | |
CAS番号 |
1223803-03-9 |
分子式 |
C21H20ClN3O6S2 |
分子量 |
509.98 |
IUPAC名 |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H20ClN3O6S2/c1-12-4-6-14(9-15(12)22)33(28,29)18-10-23-21(25-20(18)27)32-11-19(26)24-16-8-13(30-2)5-7-17(16)31-3/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27) |
InChIキー |
PWCZLOJCJPBDOM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)
![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2506629.png)

![N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2506636.png)
![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2506637.png)
![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)
![N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2506639.png)

![Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate](/img/structure/B2506643.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2506646.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)
